2-(Benzyloxy)-3-methoxybenzoyl chloride
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Overview
Description
2-(Benzyloxy)-3-methoxybenzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides. It is characterized by the presence of a benzyloxy group and a methoxy group attached to a benzene ring, along with a benzoyl chloride functional group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-3-methoxybenzoyl chloride typically involves the reaction of 2-(benzyloxy)-3-methoxybenzoic acid with thionyl chloride (SOCl₂). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted into a benzoyl chloride group. The general reaction scheme is as follows:
2-(Benzyloxy)-3-methoxybenzoic acid+SOCl2→2-(Benzyloxy)-3-methoxybenzoyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving the use of excess thionyl chloride and controlled reaction temperatures to ensure complete conversion of the starting material.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-3-methoxybenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Oxidation and Reduction: The benzyloxy and methoxy groups can participate in oxidation and reduction reactions, altering the electronic properties of the benzene ring.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the benzyloxy group.
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are commonly used.
Major Products Formed
Esters and Amides: Formed through nucleophilic substitution reactions.
Oxidized Derivatives: Products of oxidation reactions, such as benzoquinones.
Substituted Aromatics: Products of electrophilic aromatic substitution reactions.
Scientific Research Applications
2-(Benzyloxy)-3-methoxybenzoyl chloride is used in various scientific research applications, including:
Organic Synthesis: As a reagent for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: In the preparation of polymers and advanced materials with specific properties.
Biological Studies: As a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.
Medicinal Chemistry: In the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-3-methoxybenzoyl chloride involves its reactivity as an acylating agent. The benzoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The benzyloxy and methoxy groups can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-3-methoxybenzoic acid: The precursor to 2-(Benzyloxy)-3-methoxybenzoyl chloride, differing by the presence of a carboxylic acid group instead of a benzoyl chloride group.
2-(Benzyloxy)-3-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of a benzoyl chloride group.
2-(Benzyloxy)-3-methoxybenzyl alcohol: Contains a hydroxyl group instead of a benzoyl chloride group.
Uniqueness
This compound is unique due to its combination of functional groups, which provide a balance of reactivity and stability. The presence of both benzyloxy and methoxy groups on the benzene ring can influence the compound’s electronic properties, making it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
3-methoxy-2-phenylmethoxybenzoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-18-13-9-5-8-12(15(16)17)14(13)19-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXDUPQUSSFOPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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